N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
Description
N-[3'-Acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a structurally complex molecule featuring a spiro[indole-3,2'-[1,3,4]thiadiazole] core. This scaffold integrates an indole moiety fused with a 1,3,4-thiadiazole ring, substituted at the 3'-position with an acetyl group and at the 5'-position with an acetamide group. The indole ring is further substituted with 6,7-dichloro groups and a 2-phenoxyethyl chain at the 1-position. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to antimicrobial and pharmacologically active spiroheterocyclic derivatives .
Properties
IUPAC Name |
N-[4-acetyl-6',7'-dichloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O4S/c1-12(28)24-20-25-27(13(2)29)21(32-20)15-8-9-16(22)17(23)18(15)26(19(21)30)10-11-31-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZXXOCVVNNNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several spiro[indole-thiadiazole] derivatives. A closely related analogue, N-{3′-Acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (C23H24N4O4S), differs in substituents: it lacks the 6,7-dichloro groups on the indole ring and instead features a 5-methyl group and a 2-methylphenoxyethyl chain .
Bioactivity Profiles
- Antimicrobial Activity: The dichloro substitution on the indole core is critical for antimicrobial potency. In analogous compounds (e.g., 2-aryloxymethyl-1,2,4-triazole derivatives), halogen substituents like Cl or F enhance activity against Gram-positive bacteria and fungi . The target compound’s dichloro groups may similarly improve membrane penetration or target binding compared to non-halogenated analogs.
Spiroheterocyclic Derivatives :
Spiro[indole-thiadiazole] hybrids, such as those reported by Talesara et al., demonstrate broad-spectrum antimicrobial activity. For example, 5-substituted spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans . The acetamide group in the target compound may further modulate solubility and bioavailability.
Pharmacological Potential
Key Research Findings
- Substituent Effects: Dichloro and phenoxyethyl groups likely enhance bioactivity but may increase molecular weight and logP, affecting ADME properties .
- Synthetic Feasibility : The spiro core can be efficiently constructed using cyclization strategies validated for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
